Molecular Weight Advantage: Increased Mass for Crystallinity and Handling vs. N-Methyl Analog
The N-phenyl substituent on the tetrazole ring increases the molecular weight of CAS 50623-01-3 to 332.40 g/mol, which is 62.07 g/mol higher (23.0% increase) compared to the N-methyl analog S-(1-methyl-1H-tetrazol-5-yl) 4-methylbenzenesulfonothioate (CAS 51618-45-2, MW = 270.33 g/mol) . This substantial mass difference translates into lower volatility (predicted vapor pressure 4.57 × 10⁻¹² mmHg at 25°C for the target vs. 9.62 × 10⁻⁸ mmHg for the methyl analog), suggesting superior ambient stability and reduced evaporative losses during long-term storage . The higher mass also correlates with a higher predicted boiling point (548.1°C for CAS 50623-01-3 vs. 475.9°C for the methyl analog), indicating greater thermal resilience during reaction workup.
| Evidence Dimension | Molecular weight and volatility |
|---|---|
| Target Compound Data | MW = 332.40 g/mol; predicted vapor pressure = 4.57 × 10⁻¹² mmHg at 25°C; predicted boiling point = 548.1°C at 760 mmHg |
| Comparator Or Baseline | S-(1-Methyl-1H-tetrazol-5-yl) 4-methylbenzenesulfonothioate (CAS 51618-45-2): MW = 270.33 g/mol; predicted vapor pressure = 9.62 × 10⁻⁸ mmHg at 25°C; predicted boiling point = 475.9°C at 760 mmHg |
| Quantified Difference | ΔMW = +62.07 g/mol (+23.0%); vapor pressure lower by ~4.8 × 10⁴-fold; boiling point higher by ~72°C |
| Conditions | ACD/Labs Percepta predicted physicochemical properties; ChemSpider and lookchem.com database values |
Why This Matters
For procurement decisions, the higher molecular weight and lower volatility of CAS 50623-01-3 favor gravimetric accuracy in milligram-scale dispensing and reduce the risk of evaporative mass loss during long-term storage compared to the N-methyl analog.
